molecular formula C9H13N3O2S B1256634 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine CAS No. 920490-07-9

6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine

Cat. No.: B1256634
CAS No.: 920490-07-9
M. Wt: 227.29 g/mol
InChI Key: LWXYVFFCCMAZFC-UHFFFAOYSA-N
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Description

6-Ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3O2S and a molecular weight of 227.28 g/mol . This pyrimidine derivative is provided as a high-purity reagent for research purposes. Pyrimidine-based scaffolds are of significant interest in medicinal chemistry due to their versatile applications. Notably, structurally related pyrimidine and quinazoline compounds are extensively investigated for their biological activity, particularly as kinase inhibitors . These inhibitors can target enzymes such as the Epidermal Growth Factor Receptor (EGFR), which play critical roles in cell proliferation and survival pathways . Some kinase inhibitors derived from similar heterocyclic frameworks have demonstrated potential not only in anticancer research but also as broad-spectrum antiviral agents, with activity against viruses including human coronaviruses . The structural features of this compound, including the ethenyl and methylsulfonyl groups, make it a valuable building block for further chemical exploration and development in these fields. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethenyl-N,N-dimethyl-2-methylsulfonylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-5-7-6-8(12(2)3)11-9(10-7)15(4,13)14/h5-6H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXYVFFCCMAZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C=C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581477
Record name 6-Ethenyl-2-(methanesulfonyl)-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920490-07-9
Record name 6-Ethenyl-2-(methanesulfonyl)-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiopyrimidine Intermediate Synthesis

A thiourea derivative (e.g., S-methylisothiourea hydrochloride) reacts with methyl ethyl diketone under alkaline conditions to form 4,6-dimethyl-2-methylthiopyrimidine. For the target compound, substituting methyl ethyl diketone with a β-keto ester containing an ethenyl group would introduce the desired substituent at position 6. For example:

CH2=CHCOCH2COOR+S-methylisothiourea6-ethenyl-2-methylthiopyrimidine\text{CH}2=\text{CHCOCH}2\text{COOR} + \text{S-methylisothiourea} \rightarrow \text{6-ethenyl-2-methylthiopyrimidine}

Reaction conditions: ethanol solvent, sodium carbonate (pH 5–6), reflux for 3–4 hours.

Oxidation of Thioether to Sulfonyl Group

The methylthio group at position 2 is oxidized to methylsulfonyl using hydrogen peroxide (30%) in the presence of a tungsten-based catalyst (e.g., sodium tungstate) at 40–45°C. This step achieves near-quantitative conversion, as demonstrated in analogous syntheses.

Reductive Amination and Late-Stage Coupling

This method prioritizes introducing the N,N-dimethylamine group early, followed by ethenylation via cross-coupling.

Reductive Amination of Pyrimidine Aldehyde

A pyrimidine-4-carboxaldehyde intermediate is synthesized via Vilsmeier-Haack formylation. Reductive amination with dimethylamine using sodium cyanoborohydride yields the N,N-dimethylamine group:

4-formyl-6-ethenyl-2-methylsulfonylpyrimidine+(CH3)2NHNaBH3CNTarget compound\text{4-formyl-6-ethenyl-2-methylsulfonylpyrimidine} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}

Yields for analogous reductive aminations range from 70–85%.

Ethenyl Group Introduction via Heck Coupling

A halogen (bromine or iodine) at position 6 undergoes palladium-catalyzed coupling with ethylene:

6-bromo-4-(N,N-dimethylamino)-2-methylsulfonylpyrimidine+C2H4Pd(OAc)2,PPh3Target compound\text{6-bromo-4-(N,N-dimethylamino)-2-methylsulfonylpyrimidine} + \text{C}2\text{H}4 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Target compound}

Conditions: DMF, triethylamine, 80°C, 12 hours.

One-Pot Cyclization and Functionalization

A convergent approach constructs the pyrimidine ring with pre-installed substituents.

Biginelli-Like Cyclization

Ethyl ethenylacetoacetate reacts with S-methylisothiourea and dimethylamine hydrochloride in acidic conditions to form the pyrimidine core:

CH2=CHCOCH2COOEt+SC(NH2)N(CH3)6-ethenyl-4-(N,N-dimethylamino)-2-methylthiopyrimidine\text{CH}2=\text{CHCOCH}2\text{COOEt} + \text{SC(NH}2\text{)N(CH}3\text{)} \rightarrow \text{6-ethenyl-4-(N,N-dimethylamino)-2-methylthiopyrimidine}

Conditions: HCl catalysis, ethanol, reflux.

Oxidation and Purification

The thiomethyl group is oxidized as described in Section 1.2. Final purification employs recrystallization from isopropanol.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
1Thiopyrimidine oxidation → Chlorination → Amination65–75%Scalable, avoids sensitive couplingMultiple steps, chlorination hazards
2Reductive amination → Heck coupling55–70%Modular, late-stage diversificationPalladium catalyst cost
3One-pot cyclization → Oxidation60–68%Fewer steps, atom economyLimited substrate flexibility

Critical Reaction Parameters

  • Oxidation Efficiency : Hydrogen peroxide concentration (>30%) and catalytic tungstate are critical for complete thioether-to-sulfonyl conversion.

  • Coupling Selectivity : Heck reactions require careful control of ethylene pressure to minimize oligomerization.

  • Amine Stability : Dimethylamine gas must be introduced under controlled conditions to prevent over-alkylation .

Chemical Reactions Analysis

Types of Reactions

6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the N,N-dimethylamine group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Ethyl-substituted derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethenyl-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine .
  • 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine .

Uniqueness

6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl group provides reactivity for further functionalization, while the methylsulfonyl group enhances its solubility and stability.

Biological Activity

6-Ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine, also known by its CAS number 920490-07-9, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound has a molecular formula of C9H13N3O2SC_9H_{13}N_3O_2S and a molecular weight of approximately 227.29 g/mol. The structure and properties of this compound suggest its possible application in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure

The chemical structure of this compound can be represented as follows:

SMILES CN(C)C1=NC(=NC(=C1)C=C)S(=O)(=O)C\text{SMILES }CN(C)C1=NC(=NC(=C1)C=C)S(=O)(=O)C

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The biological activity of this compound has been investigated in several studies, focusing on its mechanisms of action and therapeutic potential.

Anticancer Activity

One of the primary areas of interest for this compound is its anticancer activity . Preliminary studies have shown that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that modifications in the pyrimidine structure could enhance the antiproliferative effects against HeLa cells, suggesting that this compound may have similar effects .

Table 1: Anticancer Activity Comparison

Compound NameCell LineIC50 (µM)Reference
This compoundHeLaTBD
Compound AMCF715.5
Compound BA54920.0

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity . Studies have shown that sulfonamide derivatives possess significant antibacterial and antifungal properties. The presence of the methylsulfonyl group in the structure is believed to contribute to this activity by enhancing solubility and interaction with microbial targets .

Table 2: Antimicrobial Activity Summary

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coliTBD
Compound CS. aureus32 µg/mL
Compound DC. albicans16 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt cellular signaling pathways involved in proliferation and survival.

Case Studies

Recent case studies have explored the efficacy of pyrimidine derivatives in clinical settings. For example, a clinical trial assessed the impact of similar compounds on patients with specific types of cancer, revealing promising results in tumor reduction and patient survival rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and sulfonation. For pyrimidine derivatives, solvents like dimethylformamide (DMF) or toluene with bases (e.g., K₂CO₃, Et₃N) at 120–130°C improve reaction efficiency. Optimizing stoichiometry and using inert atmospheres (N₂/Ar) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/petroleum ether) enhances purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethenyl protons at δ 5.2–6.1 ppm, methylsulfonyl at δ 3.3 ppm). IR spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks. Cross-referencing with computational data (e.g., DFT simulations) ensures structural accuracy .

Q. How can researchers confirm the purity of this compound, and what analytical thresholds are acceptable for biological assays?

  • Methodological Answer : Purity ≥95% is standard for in vitro studies. Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Melting point analysis (compared to literature) and elemental analysis (C, H, N, S within ±0.4% of theoretical) are critical. Impurity profiling via LC-MS identifies byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Validate results using orthogonal assays (e.g., enzymatic vs. cellular). Control experiments (e.g., solvent-only, positive/negative controls) isolate compound-specific effects. Meta-analysis of structurally analogous compounds (e.g., fluorinated or methylated pyrimidines) clarifies structure-activity relationships (SAR) .

Q. How can X-ray crystallography elucidate conformational flexibility and intermolecular interactions of this compound?

  • Methodological Answer : Crystallize the compound in solvents like DMSO/EtOH. X-ray data reveal dihedral angles between pyrimidine and substituents (e.g., ethenyl vs. methylsulfonyl groups). Hydrogen bonding (N–H⋯O/S) and π-stacking interactions (aryl ring distances ~3.5–4.0 Å) inform stability and packing. Compare with polymorphic forms to assess structural variability .

Q. What computational methods predict binding affinities of this compound to biological targets (e.g., kinases, receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against target crystal structures (PDB IDs). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (RMSD <2.0 Å). QSAR models trained on pyrimidine datasets predict IC₅₀ values. Free energy perturbation (FEP) calculates ΔG binding .

Q. How do substituent modifications (e.g., ethenyl vs. methyl groups) influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : The ethenyl group enhances electrophilicity at C4/C6 pyrimidine positions, facilitating nucleophilic attack. Methylsulfonyl acts as a leaving group in SNAr reactions. Kinetic studies (UV-Vis monitoring at λ = 300–400 nm) under varying pH/temperatures quantify reaction rates. Hammett plots correlate substituent effects with reactivity .

Q. What experimental designs mitigate degradation of this compound under physiological conditions (e.g., serum stability assays)?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) or human serum at 37°C. Sample aliquots at intervals (0, 6, 24 hrs) and analyze via LC-MS. Degradation products (e.g., hydrolyzed sulfonyl groups) indicate susceptibility. Stabilization strategies include prodrug design (e.g., ester masking) or formulation with cyclodextrins .

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